molecular formula C6H5BBrClO2 B1372193 5-Bromo-2-chlorophenylboronic acid CAS No. 774608-50-3

5-Bromo-2-chlorophenylboronic acid

Cat. No.: B1372193
CAS No.: 774608-50-3
M. Wt: 235.27 g/mol
InChI Key: IWUGPRLLWXXECY-UHFFFAOYSA-N
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Description

5-Bromo-2-chlorophenylboronic acid (CAS: 774608-50-3) is a halogenated arylboronic acid with the molecular formula C₆H₅BBrClO₂ and an average molecular weight of 235.27 g/mol . Its monoisotopic mass is 233.92545, and it exhibits a boiling point of 359.8 ± 52.0 °C, a density of 1.8 ± 0.1 g/cm³, and a logP value of 2.89, indicating moderate hydrophobicity . This compound is widely used in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl structures, particularly in pharmaceutical and agrochemical research .

Properties

IUPAC Name

(5-bromo-2-chlorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BBrClO2/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWUGPRLLWXXECY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)Br)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BBrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801284035
Record name B-(5-Bromo-2-chlorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801284035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

774608-50-3
Record name B-(5-Bromo-2-chlorophenyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=774608-50-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name B-(5-Bromo-2-chlorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801284035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 5-Bromo-2-chlorophenylboronic acid typically involves the borylation of 5-bromo-2-chlorophenyl halides. One common method is the reaction of 5-bromo-2-chlorophenyl magnesium bromide with trimethyl borate, followed by hydrolysis to yield the boronic acid . The reaction conditions usually involve low temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: On an industrial scale, the synthesis of this compound can be achieved through a multi-step process starting from readily available raw materials. The process involves bromination, chlorination, and subsequent borylation steps. The reaction conditions are optimized to ensure high yield and purity, making the process suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-chlorophenylboronic acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include biaryl compounds in Suzuki-Miyaura coupling, boronate esters in oxidation reactions, and borane derivatives in reduction reactions .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acids

Substituent Effects on Physical and Chemical Properties

The reactivity and physical properties of arylboronic acids are heavily influenced by the electronic and steric effects of substituents. Below is a comparative analysis with key analogs:

Table 1: Key Properties of 5-Bromo-2-chlorophenylboronic Acid and Analogs
Compound Name CAS Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Purity Key Properties/Applications
This compound 774608-50-3 C₆H₅BBrClO₂ 235.27 Br (5), Cl (2) 97% High reactivity in Suzuki couplings
5-Bromo-2-fluorophenylboronic acid 112204-57-6 C₆H₅BBrFO₂ 218.82 Br (5), F (2) 95% Enhanced electrophilicity due to F
5-Bromo-2-methoxyphenylboronic acid 352525-80-5 C₇H₈BBrO₃ 231.85 Br (5), OCH₃ (2) N/A Electron-donating group slows coupling
4-Bromo-3-chlorophenylboronic acid 1217501-28-4 C₆H₅BBrClO₂ 235.27 Br (4), Cl (3) 95% Altered regioselectivity in reactions
3-Bromo-5-fluoro-2-methoxyphenylboronic acid 352525-85-0 C₇H₆BBrFO₃ 251.83 Br (3), F (5), OCH₃ (2) N/A Multi-substituted for complex synthesis
Key Observations:

Halogen Substituents :

  • The chloro group in this compound is electron-withdrawing, increasing the acidity of the boronic acid and enhancing its reactivity in cross-couplings compared to analogs with electron-donating groups (e.g., methoxy) .
  • Replacing Cl with F (as in 5-bromo-2-fluorophenylboronic acid) reduces molecular weight and may improve solubility in polar solvents due to fluorine’s electronegativity .

Multi-Substituted Derivatives :

  • Compounds like 3-bromo-5-fluoro-2-methoxyphenylboronic acid introduce multiple functional groups, enabling tailored reactivity for complex heterocyclic syntheses but requiring optimized reaction conditions .

Reactivity in Suzuki-Miyaura Couplings

  • However, the chloro substituent remains inert under standard Suzuki conditions, directing reactivity to the bromine site .
  • In contrast, 5-bromo-2-methoxyphenylboronic acid exhibits slower coupling rates due to the electron-donating methoxy group, which deactivates the aromatic ring .
  • 5-Bromo-2-fluorophenylboronic acid may show faster coupling kinetics than the chloro analog due to fluorine’s smaller size and stronger inductive effects .

Purity and Commercial Availability

  • This compound is available at 97% purity (Combi-Blocks, BB-3536), making it suitable for high-yield reactions .
  • Analogs like 4-bromo-3-chlorophenylboronic acid are typically sold at 95% purity , which may necessitate additional purification steps for sensitive applications .

Biological Activity

5-Bromo-2-chlorophenylboronic acid is a boronic acid derivative with significant biological activity, particularly in medicinal chemistry. This compound has garnered attention due to its potential applications in drug development, particularly as an intermediate in synthesizing various therapeutic agents. This article explores the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.

This compound has the chemical formula C7H6BrClO2C_7H_6BrClO_2, indicating the presence of bromine and chlorine substituents on a phenyl ring. This structural configuration contributes to its reactivity and biological properties. The compound typically appears as a white to off-white crystalline solid, with moderate solubility in organic solvents.

Mechanisms of Biological Activity

The biological activity of boronic acids, including this compound, is primarily attributed to their ability to interact with various biological targets through reversible covalent bonding. These interactions can affect enzyme activity, cellular signaling pathways, and molecular recognition processes. Key mechanisms include:

  • Enzyme Inhibition : Boronic acids can inhibit enzymes such as proteases and kinases by forming stable complexes with their active sites.
  • Antioxidant Activity : Some studies suggest that boronic acids possess antioxidant properties, potentially mitigating oxidative stress in cells.
  • Antibacterial and Anticancer Effects : Research indicates that certain boronic acid derivatives exhibit antibacterial and anticancer activities by disrupting cellular functions in pathogens or cancer cells.

Pharmacological Studies

Several studies have documented the pharmacological effects of this compound and related compounds:

  • Anticancer Activity : A study demonstrated that boronic acid derivatives can induce apoptosis in cancer cell lines through the inhibition of specific signaling pathways. For instance, derivatives showed cytotoxic effects on MCF-7 breast cancer cells with IC50 values indicating potent activity ( ).
  • Antibacterial Properties : The compound has shown effectiveness against various bacterial strains. A recent investigation reported that phenyl boronic acid derivatives exhibited significant antibacterial activity against Escherichia coli at concentrations as low as 6.50 mg/mL ( ).
  • Enzyme Inhibition : Studies have highlighted the ability of these compounds to inhibit acetylcholinesterase and butyrylcholinesterase enzymes, which are crucial in neurodegenerative diseases ( ).

Case Study 1: Anticancer Activity

In a controlled laboratory setting, this compound was tested against several cancer cell lines. The results indicated a concentration-dependent inhibition of cell proliferation, with notable efficacy against MCF-7 cells. The study concluded that the compound's mechanism involved the disruption of cell cycle progression and induction of apoptosis.

Case Study 2: Antibacterial Efficacy

Another study focused on evaluating the antibacterial properties of this compound against clinical isolates of Staphylococcus aureus. The compound demonstrated significant inhibition zones in agar diffusion assays, suggesting its potential as a therapeutic agent for bacterial infections.

Data Summary

Biological ActivityIC50 Value (µg/mL)Target Organism/Cell Line
Anticancer (MCF-7)18.76Breast Cancer
Antibacterial (E.coli)6.50Bacterial Infection
Acetylcholinesterase Inhibition115.63Neurodegenerative Targets

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